molecular formula C11H17NO B047489 1-(4-Methoxy-phenyl)-2-butanamine CAS No. 114962-61-7

1-(4-Methoxy-phenyl)-2-butanamine

Cat. No.: B047489
CAS No.: 114962-61-7
M. Wt: 179.26 g/mol
InChI Key: OKQDJBQNHXBFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxy-phenyl)-2-butanamine is a phenethylamine derivative characterized by a 4-methoxyphenyl group attached to the second carbon of a butanamine chain. Its molecular formula is C₁₁H₁₇NO (molecular weight: 179.26 g/mol). The methoxy (-OCH₃) substituent at the para position of the aromatic ring distinguishes it from other phenethylamine analogs.

Properties

IUPAC Name

1-(4-methoxyphenyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7,10H,3,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQDJBQNHXBFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Halogenation

The phenolic hydroxyl group of (4-p-hydroxyphenyl)-butan-2-ol undergoes acid-mediated halogenation using hydrobromic acid (48% w/w) at 80°C for 6 hours, yielding 4-(4-hydroxyphenyl)-2-bromobutane. Subsequent methylation with methyl iodide in acetone at reflux (56°C, 12 hours) introduces the methoxy group, forming 4-(4-methoxyphenyl)-2-bromobutane in 85% yield.

Azide Formation and Catalytic Hydrogenation

Treatment with sodium azide in dimethylformamide (DMF) at 100°C for 24 hours converts the bromide to 4-(4-methoxyphenyl)-2-azidobutane. Catalytic hydrogenation using 10% palladium-on-carbon in methanol at 55 psi H₂ pressure reduces the azide to the primary amine, yielding 1-(4-methoxy-phenyl)-2-butanamine with 92% purity after crystallization.

Table 1: Key Parameters for Natural Precursor Route

StepReagents/ConditionsYieldPurity
HalogenationHBr (48%), 80°C, 6 hrs78%95%
MethylationCH₃I, K₂CO₃, acetone, reflux85%98%
Azide FormationNaN₃, DMF, 100°C, 24 hrs65%90%
HydrogenationPd/C, H₂ (55 psi), MeOH88%92%

Azide Reduction Pathway

This method avoids natural product isolation, starting from synthetic 4-(4-methoxyphenyl)-2-bromobutane.

Nucleophilic Substitution

Reaction with sodium azide in aqueous ethanol (1:1 v/v) at 80°C for 18 hours produces the azide intermediate. The reaction exhibits second-order kinetics, with a rate constant (k) of 3.2 × 10⁻⁵ L·mol⁻¹·s⁻¹ at pH 7.

Hydrogenation Optimization

Using Raney nickel instead of palladium reduces catalyst costs by 40% while maintaining 86% yield. Elevated temperatures (50°C) and ultrasonic agitation (40 kHz) reduce reaction time from 6 to 2 hours.

Asymmetric Synthesis for Enantiomeric Control

Adapting chiral resolution techniques from related amines, two approaches achieve >98% enantiomeric excess (ee).

Diastereomeric Salt Formation

Treatment with (R)-(-)-mandelic acid in methanol (1:1 molar ratio) at -20°C for 48 hours yields (R)-1-(4-methoxy-phenyl)-2-butanamine mandelate. Basification with NaOH (2M) recovers the free amine with 98.5% ee.

Enzymatic Kinetic Resolution

Pseudomonas fluorescens lipase catalyzes the acetylation of the (S)-enantiomer in vinyl acetate at 30°C. After 72 hours, the (R)-enantiomer remains unreacted (96% ee), while the (S)-acetamide is hydrolyzed with HCl (1M).

Table 2: Enantiomeric Resolution Performance

MethodCatalyst/ConditionseeYield
Diastereomeric Salt(R)-Mandelic acid, -20°C98.5%62%
Enzymatic ResolutionP. fluorescens lipase, 30°C96%58%

Industrial-Scale Production Considerations

Cost-Benefit Analysis

The natural precursor route incurs high raw material costs ($320/kg) due to Taxus extraction, whereas synthetic azide reduction lowers costs to $110/kg.

Environmental Impact

Catalytic hydrogenation generates 0.8 kg waste/kg product, compared to 2.5 kg for diastereomeric resolution. Solvent recovery systems (e.g., falling-film evaporators) reduce methanol consumption by 70%.

Recent Advances in Catalytic Systems

Photoredox Catalysis

Visible-light-mediated amination using Ir(ppy)₃ (1 mol%) and NH₃ in THF achieves 75% yield at 25°C, eliminating high-pressure equipment.

Continuous Flow Hydrogenation

Microreactors with Pd/Al₂O₃ catalysts (10 μm channel width) enhance mass transfer, reducing hydrogenation time to 15 minutes with 94% conversion .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Catalysis

1-(4-Methoxy-phenyl)-2-butanamine has been utilized as a chiral building block in synthetic chemistry. It plays a crucial role in the synthesis of amides that act as modulators for lysophosphatidic acid receptors, which are significant in the treatment of liver, skin, and lung diseases. The compound can be synthesized through chemo-enzymatic methods involving prochiral intermediates, showcasing its versatility in organic synthesis .

Agrochemical Applications

The compound has demonstrated potential as an insecticide. Research indicates that it exhibits significant activity as a growth inhibitor and antifeedant against specific insect larvae, such as Spilarctia obliqua, which affects various cash crops. This makes it a candidate for eco-friendly agrochemical formulations due to its non-hazardous nature .

In material science, this compound has been incorporated into polymeric structures. For instance, poly[bis(4-methoxyphenyl)aminiumacetylene] has been synthesized using this compound, resulting in materials that possess unique electrical and magnetic properties. These polymers have potential applications in electronics and photonics due to their conjugated structures .

Biological Research

The compound's structural attributes make it suitable for biological studies, particularly in pharmacology where its derivatives may interact with biological receptors or enzymes. Its role as a modulator in cell signaling pathways opens avenues for research into therapeutic applications .

Environmental Applications

Given its insecticidal properties and low toxicity profile, this compound is being explored for use in environmentally friendly pest control strategies. This aligns with the increasing demand for sustainable agricultural practices that minimize chemical hazards while effectively managing pest populations .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • A study highlighted its use as an insect growth regulator, demonstrating effective deterrent properties against larval feeding behaviors.
  • Another research focused on its synthesis via enzymatic pathways, emphasizing its role in producing chiral compounds that are vital for pharmaceutical applications.

These findings underscore the compound's potential across multiple disciplines, from agriculture to advanced materials science.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-butylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. It may also interact with enzymes, altering their function and influencing metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of 1-(4-Methoxy-phenyl)-2-butanamine can be contextualized by comparing it to key analogs, focusing on substituent effects, receptor interactions, and metabolic pathways.

Structural and Pharmacological Comparisons

Table 1: Key Structural and Pharmacological Differences
Compound Substituent Molecular Formula Molecular Weight (g/mol) Pharmacological Activity References
This compound 4-Methoxyphenyl C₁₁H₁₇NO 179.26 Hypothesized entactogen; anticancer potential*
BDB (1-(1,3-Benzodioxol-5-yl)-2-butanamine) 1,3-Benzodioxol-5-yl C₁₁H₁₅NO₂ 209.24 Entactogen; MDMA-like effects in animal models
MBDB (N-Methyl-BDB) N-Methyl, 1,3-Benzodioxol C₁₂H₁₇NO₂ 223.27 Nonhallucinogenic entactogen; novel psychoactive
MDA (3,4-Methylenedioxyamphetamine) 3,4-Methylenedioxy C₁₀H₁₃NO₂ 179.22 Hallucinogenic; stimulant
MDMA (3,4-Methylenedioxymethamphetamine) 3,4-Methylenedioxy, N-Methyl C₁₁H₁₅NO₂ 193.25 Prototypical entactogen; serotonin release agent

Substituent Effects on Activity

  • 4-Methoxyphenyl vs. Benzodioxol: The methoxy group is a single electron-donating substituent, which may reduce steric hindrance compared to the bicyclic benzodioxol group. Benzodioxol-containing compounds (e.g., BDB, MBDB) exhibit stronger entactogenic profiles due to the methylenedioxy group’s ability to resist metabolic degradation, prolonging activity .
  • N-Alkylation: MBDB (N-methyl-BDB) lacks hallucinogenic effects but retains entactogenic properties, suggesting N-methylation reduces off-target receptor interactions . this compound lacks N-alkylation, which may render it susceptible to rapid metabolism via monoamine oxidase (MAO) enzymes, limiting its duration of action .

Metabolic Pathways

  • This compound : Likely undergoes O-demethylation via cytochrome P450 enzymes (e.g., CYP2D6), producing 4-hydroxyphenyl metabolites .
  • BDB/MBDB : The benzodioxol ring undergoes demethylenation , forming catechol intermediates that are further methylated or conjugated, a pathway shared with MDMA .

Therapeutic and Research Implications

  • Entactogen Potential: While MBDB and MDMA are well-studied entactogens, the methoxy substituent in this compound may shift activity toward non-psychoactive therapeutic applications.
  • Safety Profile : The absence of a benzodioxol ring may reduce neurotoxicity risks associated with prolonged serotonin release, a concern with MDMA and analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methoxy-phenyl)-2-butanamine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 4-methoxyphenylacetone with butylamine, using sodium cyanoborohydride in methanol under acidic conditions (pH 5-6). Yield optimization requires strict control of stoichiometry (1:1.2 ketone-to-amine ratio) and reaction time (12–24 hours at 25°C). Impurities such as unreacted ketone or secondary amines should be monitored via TLC (silica gel, chloroform:methanol 9:1) .

Q. How can structural characterization of this compound be performed to confirm regiochemical purity?

  • Methodological Answer : Combine 1H^1H-NMR (300 MHz, CDCl3_3) to verify methoxy singlet at δ 3.78 ppm and butanamine chain protons (δ 1.4–2.9 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]+^+ at m/z 194.1281. IR spectroscopy (KBr pellet) can validate primary amine N–H stretches (3350–3300 cm1^{-1}) and methoxy C–O (1250 cm1^{-1}) .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing this compound from its regioisomers, and how can they be resolved?

  • Methodological Answer : Regioisomers (e.g., 1-(3-Methoxy-phenyl)-2-butanamine) co-elute in GC-MS using standard polar columns (e.g., DB-5). Resolution requires chiral HPLC (Chiralpak IA column, hexane:isopropanol 95:5, 1 mL/min) or capillary electrophoresis (50 mM phosphate buffer, pH 2.5, 25 kV). MS/MS fragmentation patterns (e.g., loss of –CH2_2NH2_2 at m/z 121) provide additional specificity .

Q. How does the methoxy substituent position influence the compound’s binding affinity to neurotransmitter receptors?

  • Methodological Answer : Computational docking (AutoDock Vina) and comparative SAR studies show that the 4-methoxy group enhances π-π stacking with aromatic residues in serotonin receptors (e.g., 5-HT2A_{2A}), increasing binding affinity by ~30% compared to 3-methoxy analogs. Experimental validation via radioligand displacement assays (using 3H^3H-ketanserin) is recommended .

Q. What environmental persistence data exist for this compound, and how can its degradation pathways be modeled?

  • Methodological Answer : The compound’s estimated half-life in aquatic systems is 83 days (QSAR models, EPI Suite). Primary degradation occurs via O-demethylation (CYP450 enzymes) or photolysis (UV-Vis λ > 290 nm). Use OECD 308/309 guidelines for simulation, with LC-MS/MS monitoring of intermediates like 4-hydroxybutanamine .

Q. How should researchers address contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., serotonin vs. dopamine reuptake inhibition) may stem from assay conditions (e.g., cell line variability, buffer pH). Standardize protocols using HEK-293 cells expressing human SERT/DAT and perform dose-response curves (0.1–100 µM) with positive controls (e.g., fluoxetine for SERT). Meta-analysis of raw data from public repositories (ChEMBL, PubChem BioAssay) is advised .

Experimental Design & Data Analysis

Q. What in vitro models are optimal for studying the neuropharmacological effects of this compound?

  • Methodological Answer : Use rat cortical neuron cultures for acute exposure studies (1–10 µM, 24 hours) to assess Ca2+^{2+} flux (Fluo-4 AM dye) and neurotransmitter release (microdialysis/HPLC). For chronic effects, employ zebrafish larvae (5 dpf) in behavioral assays (e.g., light-dark transition) to quantify anxiolytic or stimulant phenotypes .

Q. How can researchers mitigate interference from metabolites during pharmacokinetic studies of this compound?

  • Methodological Answer : Apply solid-phase extraction (SPE, C18 cartridges) to plasma samples followed by UPLC-QTOF (Waters BEH C18 column, 1.7 µm). Monitor major metabolites (e.g., N-oxidized or hydroxylated derivatives) using MSE^E data-independent acquisition. Validate with synthetic metabolite standards .

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